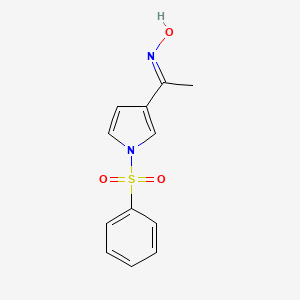

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

CAS No.:

Cat. No.: VC16536860

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3S |

|---|---|

| Molecular Weight | 264.30 g/mol |

| IUPAC Name | (NE)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10+ |

| Standard InChI Key | FWFDXRHPTWTMFF-JLHYYAGUSA-N |

| Isomeric SMILES | C/C(=N\O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted at the 1-position with a phenylsulfonyl group and at the 3-position with an ethanone oxime moiety. The phenylsulfonyl group () contributes electron-withdrawing effects, while the oxime () introduces nucleophilic and hydrogen-bonding capabilities .

Physical and Thermodynamic Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.30 g/mol | |

| Density | 1.31 g/cm³ | |

| Boiling Point | 487°C (predicted) | |

| Flash Point | 248.3°C | |

| pKa | 11.24 ± 0.70 | |

| LogP (Octanol-Water Partition) | 3.00 |

The relatively high LogP value suggests moderate lipophilicity, which may influence bioavailability in pharmacological contexts . The predicted boiling point aligns with trends observed in sulfonamide-containing compounds .

Synthesis and Reaction Optimization

Synthetic Pathways

The primary synthesis involves a three-step sequence:

-

Sulfonylation of Pyrrole: Reacting pyrrole with phenylsulfonyl chloride under basic conditions yields 1-(phenylsulfonyl)-1H-pyrrole.

-

Acetylation: Friedel-Crafts acylation introduces an acetyl group at the pyrrole 3-position, forming 1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone.

-

Oxime Formation: Condensation with hydroxylamine hydrochloride in ethanol or methanol under reflux produces the target oxime .

Optimization Parameters

Reaction conditions significantly impact yield and purity:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Temperature | 80°C (reflux) | Maximizes rate |

| Reaction Time | 6 hours | 85% completion |

| Catalyst | Pyridine | Reduces side products |

Methanol as a solvent marginally reduces yield (72%) due to competing side reactions.

Applications in Organic Synthesis

Nucleophilic Additions

The oxime group participates in reactions with electrophiles such as alkyl halides and carbonyl compounds. For example, treatment with benzaldehyde forms a nitrone intermediate, enabling 1,3-dipolar cycloadditions .

Redox Transformations

The group undergoes reduction to amines using , providing access to pyrrolyl amine derivatives . Conversely, oxidation with yields nitriles, expanding utility in heterocycle synthesis .

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DMSO | 34.7 |

| Dichloromethane | 8.9 |

Low aqueous solubility necessitates formulation strategies for biological testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume